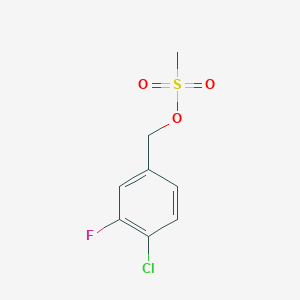

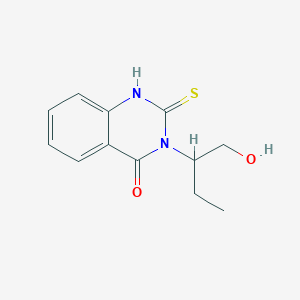

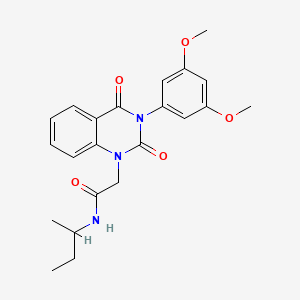

![molecular formula C12H7F3N4 B2440499 5-[3-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 75175-86-9](/img/structure/B2440499.png)

5-[3-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

概要

説明

“5-[3-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved through various methods. One approach involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .

科学的研究の応用

Antibacterial Activity and Drug Development

5-[3-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine, as part of the 1,2,4-triazole and pyrimidine families, has been studied extensively for its potential in various scientific and medicinal applications. Notably, these compounds are recognized for their role in combating bacterial infections and in drug development:

Antibacterial Activity : The 1,2,4-triazole and pyrimidine hybrids, including 5-[3-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine, are known for their broad-spectrum antibacterial activity. These compounds are effective against a range of clinically significant organisms, including drug-resistant strains. They act as potent inhibitors of various critical bacterial enzymes and proteins, such as DNA gyrase, topoisomerase IV, and penicillin-binding protein. The presence of the 1,2,4-triazole moiety in these compounds, including the specific triazolo[1,5-a]pyrimidine hybrid, enhances their antibacterial potential, making them promising candidates for the development of new anti-S. aureus agents (Li & Zhang, 2021).

Drug Development and Optical Sensors : Compounds with the 1,2,4-triazole and pyrimidine structures are extensively used in drug development due to their wide range of biological and medicinal applications. They have been utilized as recognition units for the synthesis of optical sensors. Pyrimidine derivatives, in particular, are notable for their exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. This highlights their significance not just in medicinal applications but also in the development of various optical sensors (Jindal & Kaur, 2021).

Malaria Treatment : The pyrimidine biosynthetic pathway, where compounds like 5-[3-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine might be implicated, is a well-established target for malaria treatment. Inhibitors of enzymes in this pathway, such as dihydroorotate dehydrogenase, are pursued for their potential in novel anti-malarial chemotherapy. This is particularly crucial given the persistent threat of drug resistance and the need for new therapeutic strategies (Phillips & Rathod, 2010).

Anti-Inflammatory and Antibacterial Agents : Derivatives of triazoles, particularly those with a trifluoromethylpyrazole structure, have gained significant attention for their anti-inflammatory and antibacterial properties. The positioning of the trifluoromethyl group plays a crucial role in determining the activity profile of these compounds, offering a pathway for the development of novel anti-inflammatory and antibacterial agents with improved efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).

将来の方向性

Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

作用機序

Target of Action

The primary targets of 5-[3-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine are Cyclin-Dependent Kinase 2 (CDK2) and Activating Transcription Factor 4 (ATF4) and NF-kB proteins . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment . ATF4 and NF-kB are involved in the regulation of various cellular processes, including inflammation and stress responses .

Mode of Action

This compound interacts with its targets, leading to significant changes in their activity. It inhibits CDK2, thereby disrupting the cell cycle and potentially inhibiting the growth of cancer cells . It also interacts favorably with active residues of ATF4 and NF-kB proteins, which could lead to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression of the ERK signaling pathway can lead to the inhibition of cell proliferation and induction of apoptosis .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

特性

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N4/c13-12(14,15)9-3-1-2-8(6-9)10-4-5-19-11(18-10)16-7-17-19/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRYYGDLCAUJOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=NC=NN3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

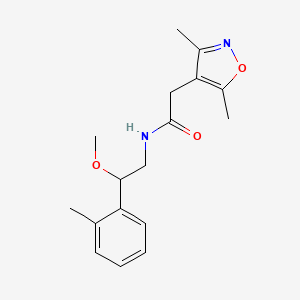

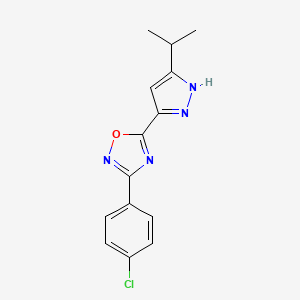

![2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2440418.png)

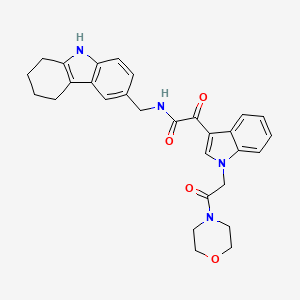

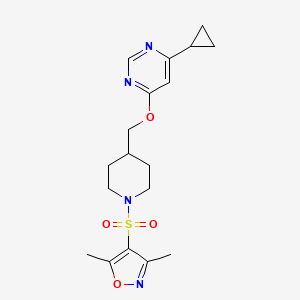

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2440419.png)

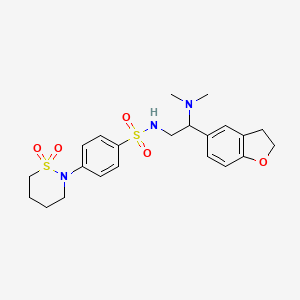

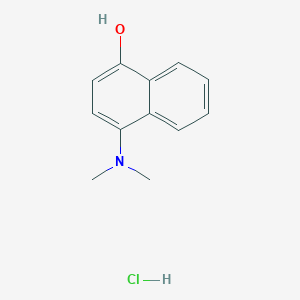

![Methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2440424.png)

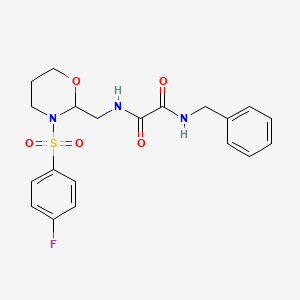

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2440435.png)